



# Application Note: Lesinurad Sodium In Vitro URAT1 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Lesinurad Sodium |           |  |  |  |
| Cat. No.:            | B608527          | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1), a key protein in the renal regulation of serum uric acid levels.[1][2] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][3][4] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.[1][5] This mechanism of action makes Lesinurad a therapeutic option for the management of hyperuricemia and gout, often used in combination with xanthine oxidase inhibitors.[1] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Lesinurad Sodium on the human URAT1 transporter.

## **Mechanism of Action: URAT1 Inhibition by Lesinurad**

URAT1 functions as an anion exchanger, reabsorbing uric acid from the renal tubules in exchange for intracellular anions like lactate. Lesinurad competitively inhibits this transporter, likely by binding to a site within the transporter channel, which involves key residues such as Phenylalanine 365.[2][6] This steric hindrance blocks the passage of uric acid, leading to its increased excretion in the urine.





Click to download full resolution via product page

Caption: URAT1-mediated uric acid reabsorption and its inhibition by Lesinurad.

## **Quantitative Data Summary**

The half-maximal inhibitory concentration (IC<sub>50</sub>) of Lesinurad against the human URAT1 transporter has been determined in various studies. The reported values can vary depending on the specific assay conditions and cell systems used.



| Compound      | Transporter | Assay Type             | IC50 (μM) | Reference |
|---------------|-------------|------------------------|-----------|-----------|
| Lesinurad     | Human URAT1 | Radiometric            | 3.36      | [2][7]    |
| Lesinurad     | Human URAT1 | Radiometric            | 7.2       | [8]       |
| Lesinurad     | Human URAT1 | Radiometric            | 7.18      | [9]       |
| Lesinurad     | Human OAT4  | Radiometric            | 2.03      | [10]      |
| Benzbromarone | Human URAT1 | Radiometric            | 0.29      | [10]      |
| Probenecid    | Human URAT1 | Radiometric            | >100      | [10]      |
| Febuxostat    | Human URAT1 | Fluorescence-<br>based | 36.1      | [8]       |

# Experimental Protocol: [14C]-Uric Acid Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uptake of radiolabeled uric acid by **Lesinurad Sodium**. The method is adapted from procedures described for screening URAT1 inhibitors.[3][11]

#### 1. Materials and Reagents

- Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human URAT1 (hURAT1). A parental HEK293 cell line not expressing the transporter should be used as a negative control.[11][12]
- Radiolabeled Substrate: [14C]-Uric Acid
- Test Compound: Lesinurad Sodium
- Positive Control: Benzbromarone
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Uptake Buffer (Krebs-Ringer Buffer): Composition may vary, a typical formulation is NaCl,
   KCl, CaCl<sub>2</sub>, MgSO<sub>4</sub>, KH<sub>2</sub>PO<sub>4</sub>, Glucose, and HEPES, adjusted to pH 7.4.







- Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
- Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.
- Scintillation Cocktail
- 24-well cell culture plates
- 2. Experimental Procedure





Click to download full resolution via product page

Caption: Workflow for the in vitro URAT1 inhibition assay.



#### Step-by-Step Method:

- Cell Culture and Seeding:
  - Culture hURAT1-HEK293 cells and parental HEK293 cells in standard culture medium.
  - Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay (e.g., 2.5 x 10<sup>5</sup> cells/well).[11]
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.
- Preparation of Solutions:
  - Prepare a stock solution of Lesinurad Sodium in a suitable solvent (e.g., DMSO). Note
    that the final solvent concentration in the assay should be low (typically ≤0.5%) to avoid
    affecting cell viability.
  - Prepare serial dilutions of Lesinurad Sodium in Uptake Buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare solutions for the positive control (Benzbromarone) and a vehicle control (solvent only).
- Uptake Assay:
  - On the day of the experiment, aspirate the culture medium from the wells.
  - Wash the cells once with pre-warmed Uptake Buffer.
  - Add the prepared Lesinurad dilutions, positive control, or vehicle control to the respective wells.
  - Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[11][13]
  - Initiate the uptake reaction by adding [14C]-Uric Acid to each well. The final concentration
    of uric acid should be carefully chosen, often near its Km value for the transporter if
    known.
  - Incubate the plate at 37°C for a short period (e.g., 5-30 minutes) where uptake is linear.
     [11][13][14]



- Termination and Lysis:
  - To stop the uptake, rapidly aspirate the uptake solution.
  - Immediately wash the cells three times with ice-cold PBS to remove any unbound extracellular radiolabeled substrate.
  - Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature with gentle shaking.
- Quantification and Data Analysis:
  - Transfer the cell lysate from each well into a scintillation vial.
  - Add scintillation cocktail to each vial.
  - Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
  - A portion of the cell lysate can be used to determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data.
  - Calculate the specific URAT1-mediated uptake by subtracting the CPM from the parental HEK293 cells (or wells with a potent inhibitor) from the CPM of the hURAT1-HEK293 cells.
  - Determine the percent inhibition for each Lesinurad concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the Lesinurad concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

#### Alternative Methodologies:

 Fluorescence-Based Assay: This high-throughput method uses a fluorescent substrate for URAT1, such as 6-carboxyfluorescein.[8] While more convenient, it may have lower sensitivity, and the resulting IC50 values can be significantly higher than those from radiolabeled assays.[8]



 LC-MS/MS-Based Assay: This method uses non-radiolabeled uric acid, and intracellular concentrations are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This approach offers high sensitivity and specificity.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs PMC [pmc.ncbi.nlm.nih.gov]
- 4. URAT1 Transporters Solvo Biotechnology [solvobiotech.com]
- 5. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PMC [pmc.ncbi.nlm.nih.gov]
- 11. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]







 To cite this document: BenchChem. [Application Note: Lesinurad Sodium In Vitro URAT1 Inhibition Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608527#lesinurad-sodium-in-vitro-urat1-inhibition-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com